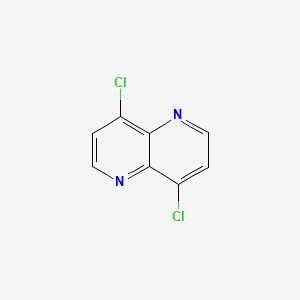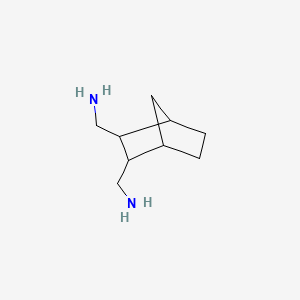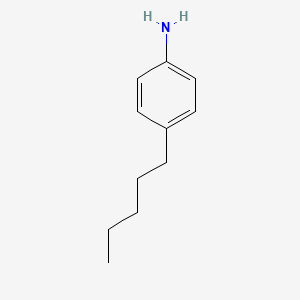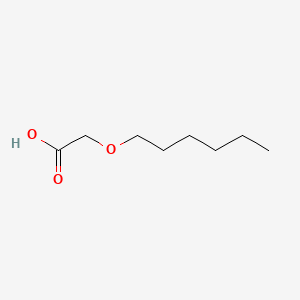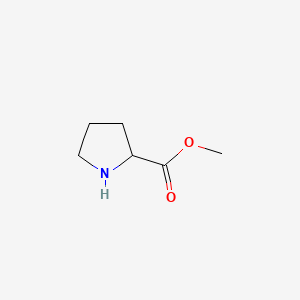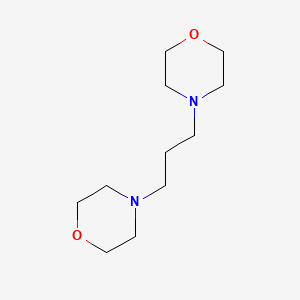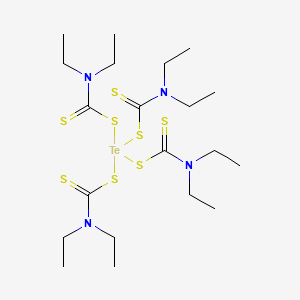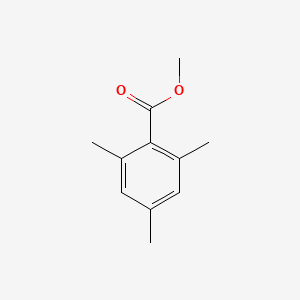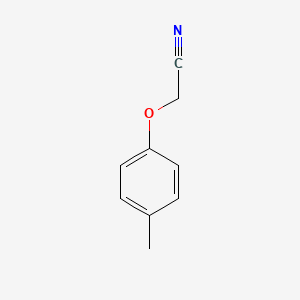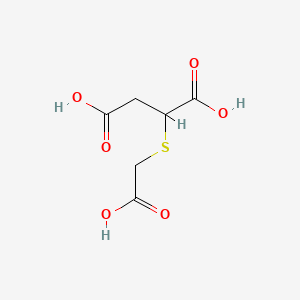
Carboxymethylmercaptosuccinic acid
概要
説明
Carboxymethylmercaptosuccinic acid (CMSA) is a versatile chemical compound used in various scientific research. It has a molecular formula of C6H8O6S . It contains a total of 20 bonds, including 12 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, 3 aliphatic carboxylic acids, 3 hydroxyl groups, and 1 sulfide .
Synthesis Analysis
The synthesis of CMSA has been investigated in the context of developing a 99mTc renal agent with pharmacokinetic properties equivalent to those of 131I-OIH . The complexes formed from CMSA and thiodisuccinic acid (TDSAH4) were studied .Molecular Structure Analysis
CMSA has an average mass of 208.189 Da and a Monoisotopic mass of 208.004150 Da . It contains 20 bonds in total, including 12 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, 3 aliphatic carboxylic acids, 3 hydroxyl groups, and 1 sulfide .Chemical Reactions Analysis
CMSA can participate in various chemical reactions. For instance, it can undergo decarboxylative acylation of carboxylic acids . It can also react with bases to form ionic salts . Furthermore, it can react with carbonyl compounds .Physical And Chemical Properties Analysis
CMSA has a density of 1.654, a melting point of 138-141°C, a boiling point of 411.1°C at 760mmHg, and a refractive index of 1.59 . Its flash point is 202.4°C . It has a logP of -0.26790 and a PSA of 137.20000 .科学的研究の応用
Quantum Dot Capping Agent
MSA has been used to cap cadmium telluride quantum dots (QDs) and nanocrystals, which are utilized in various applications such as detection of benzoic acid and total paraben-based preservatives in food items .
Bio-imaging
Due to its ability to bond with antibodies or antigens, MSA-capped QDs can be used for biological fluorescent labeling in bio-imaging .
Biomedical Applications
The compound’s ability to interact with biological molecules makes it suitable for biomedical applications, including diagnostic assays and targeted drug delivery systems .
Heavy Metal Chelator
Carboxymethylmercaptosuccinic acid acts as a heavy metal chelator and deactivator, which is important in environmental remediation and treatment of heavy metal poisoning .
Nanotechnology
MSA derivatives are used in modifying the surface of nanoparticles and nanostructures like carbon nanotubes and graphene, which have implications in materials science and engineering .
Organic Synthesis
Carboxylic acids, including derivatives like Carboxymethylmercaptosuccinic acid, play a key role in the synthesis of small molecules and macromolecules, which are fundamental in chemical research and pharmaceutical development .
Safety and Hazards
特性
IUPAC Name |
2-(carboxymethylsulfanyl)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6S/c7-4(8)1-3(6(11)12)13-2-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHVSDWIWBDHOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)SCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883289 | |
| Record name | Butanedioic acid, 2-[(carboxymethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carboxymethylmercaptosuccinic acid | |
CAS RN |
99-68-3 | |
| Record name | 2-[(Carboxymethyl)thio]butanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, 2-((carboxymethyl)thio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carboxymethylmercaptosuccinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59711 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanedioic acid, 2-[(carboxymethyl)thio]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanedioic acid, 2-[(carboxymethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (carboxymethylthio)succinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does the addition of isopropyl citrate impact the antioxidant effectiveness of Carboxymethylmercaptosuccinic acid?
A2: The research indicates that isopropyl citrate did not significantly enhance the antioxidant properties of Carboxymethylmercaptosuccinic acid. [] While the study observed a slight enhancement for nordihydroguaiaretic acid with isopropyl citrate, this effect was not observed for Carboxymethylmercaptosuccinic acid. Further investigation is needed to understand the potential synergistic effects of Carboxymethylmercaptosuccinic acid with other compounds in different contexts.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

